molecular formula C22H16N4OS B2427259 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 894998-64-2

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2427259
CAS No.: 894998-64-2
M. Wt: 384.46
InChI Key: DVVGHFAZRWITNO-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C22H16N4OS and its molecular weight is 384.46. The purity is usually 95%.
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Properties

IUPAC Name

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c1-15-4-2-6-19-20(15)25-22(28-19)26(14-17-5-3-11-24-13-17)21(27)18-9-7-16(12-23)8-10-18/h2-11,13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVGHFAZRWITNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, a cyano group, and a pyridine derivative. Its molecular formula is C18H17N3OSC_{18}H_{17}N_3OS, and it exhibits properties that suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole and pyridine moieties are known to facilitate binding to various biological targets, potentially influencing pathways involved in cell signaling and metabolic processes.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit antibacterial properties. For instance, studies on related benzothiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar antimicrobial effects .

Inhibition of Enzymatic Activity

This compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For example, it has been suggested that the compound could inhibit farnesyltransferase, an enzyme implicated in cancer cell proliferation. Structure-based design studies have highlighted the potential for selective inhibition of such enzymes .

Case Studies

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • In vitro Studies : In vitro assays have demonstrated that related compounds exhibit potent inhibitory effects on cancer cell lines, with IC50 values in the nanomolar range. These findings suggest that modifications to the benzothiazole structure can enhance selectivity and potency against specific cancer types .
  • Pharmacokinetic Profiles : Research has also focused on the pharmacokinetics of similar compounds. For example, one study reported high bioavailability (96%) and a favorable half-life (18.4 hours) for a related farnesyltransferase inhibitor in canine models . These pharmacokinetic properties are crucial for assessing the viability of compounds for therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against various bacterial strains
Enzyme InhibitionPotential inhibition of farnesyltransferase
Cancer Cell ActivityIC50 values in the nanomolar range for cancer lines
PharmacokineticsHigh bioavailability and favorable half-life

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the benzothiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies indicate that such compounds can inhibit bacterial growth at low concentrations, suggesting their potential as antibacterial agents .

Anticancer Properties

Compounds with benzothiazole and pyridine derivatives have been investigated for their anticancer activities. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and inhibition of specific enzymes involved in cancer progression .

Case Study 1: Antibacterial Efficacy

A study assessed the antibacterial efficacy of various derivatives of benzothiazole against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to 4-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like kanamycin .

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines, derivatives were tested for their ability to inhibit cell proliferation. Results showed that certain modifications to the benzothiazole structure enhanced anticancer activity significantly, indicating that further structural optimization could lead to more effective therapeutic agents .

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